molecular formula C36H56N7O13PS B1461697 Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 CAS No. 157382-69-9

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2

Cat. No.: B1461697
CAS No.: 157382-69-9
M. Wt: 857.9 g/mol
InChI Key: OAXSBUYJZBCOAD-YUGXLDDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is a synthetic peptide with a specific sequence of amino acids. This peptide is characterized by the presence of a phosphorylated tyrosine residue, which plays a crucial role in various biological processes. The compound is used in scientific research to study protein-protein interactions, signal transduction pathways, and enzyme-substrate interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, Leu, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, Met, is coupled to the growing chain using a coupling reagent like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (Pro, Val, Tyr(PO3H2), Asp, and Ac).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of advanced chromatographic techniques, such as HPLC, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The phosphorylated tyrosine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like hydroxylamine or thiols.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified tyrosine residues.

Scientific Research Applications

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is widely used in scientific research due to its ability to mimic natural phosphorylation events. Its applications include:

    Chemistry: Studying the kinetics and mechanisms of phosphorylation and dephosphorylation reactions.

    Biology: Investigating protein-protein interactions and signal transduction pathways.

    Medicine: Developing therapeutic agents targeting phosphorylated proteins.

    Industry: Designing biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 involves its interaction with specific proteins and enzymes. The phosphorylated tyrosine residue serves as a recognition site for phosphotyrosine-binding domains (PTB) and Src homology 2 (SH2) domains. These interactions modulate signal transduction pathways and influence cellular processes such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ac-Asp-Tyr(SO3H)-Val-Pro-Met-Leu-NH2: Contains a sulfated tyrosine instead of a phosphorylated one.

    Ac-Asp-Tyr(PO3H2)-Met-Gly-Trp-NH2: A shorter peptide with a different sequence.

    Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-OH: Lacks the amide group at the C-terminus.

Uniqueness

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is unique due to its specific sequence and the presence of a phosphorylated tyrosine residue. This modification is critical for studying phosphorylation-dependent processes and interactions, making it a valuable tool in various research fields.

Properties

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56N7O13PS/c1-19(2)16-25(31(37)47)40-32(48)24(13-15-58-6)39-35(51)28-8-7-14-43(28)36(52)30(20(3)4)42-34(50)26(41-33(49)27(18-29(45)46)38-21(5)44)17-22-9-11-23(12-10-22)56-57(53,54)55/h9-12,19-20,24-28,30H,7-8,13-18H2,1-6H3,(H2,37,47)(H,38,44)(H,39,51)(H,40,48)(H,41,49)(H,42,50)(H,45,46)(H2,53,54,55)/t24-,25-,26-,27-,28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXSBUYJZBCOAD-YUGXLDDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56N7O13PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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